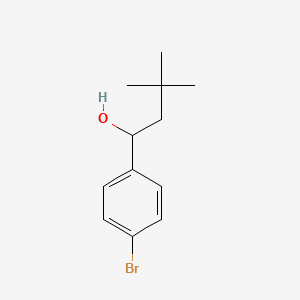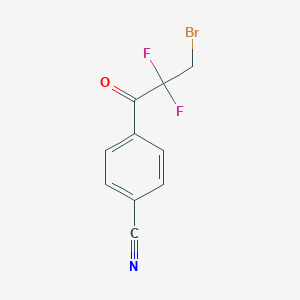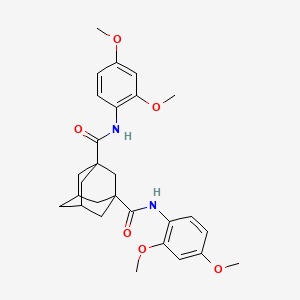![molecular formula C22H24FN5O2 B2517249 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946283-14-3](/img/structure/B2517249.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a novel molecule that falls within the class of pyrazolo[3,4-d]pyrimidin derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities, particularly as anticancer agents. The papers provided discuss various pyrazolo[3,4-d]pyrimidin derivatives and their synthesis, biological evaluation, and potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds involves condensation reactions and further functionalization of the core pyrazole structure . Similarly, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones is achieved through condensation of carboxamide with aromatic aldehydes, followed by various treatments to yield different derivatives . These synthetic routes are crucial for the generation of a diverse library of compounds for biological evaluation.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety. The presence of various substituents, such as aryl groups and fluorophenyl rings, can significantly influence the binding affinity and biological activity of these compounds. Molecular docking studies are often employed to predict the binding modes of these compounds to their biological targets, such as topoisomerase IIα, which is a key enzyme involved in DNA replication and cell division .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidin derivatives is influenced by the functional groups attached to the core structure. For example, the presence of ester or carbothioamide groups can lead to different reactivity patterns, enabling the formation of various hybrid molecules with potential biological activities . The ability to undergo cyclocondensation and other reactions allows for the generation of a wide array of compounds for further biological testing.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, stability, and lipophilicity, are important for their drug-likeness and pharmacokinetic profiles. In silico ADME prediction is often used to assess these properties and to predict the potential of these compounds as drug candidates. Compounds with favorable drug-like properties are more likely to be absorbed, distributed, metabolized, and excreted in a manner that makes them suitable for therapeutic use .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has focused on the synthesis and evaluation of pyrazole derivatives as potential anticancer agents. These compounds have been studied for their inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and transcription, and their cytotoxic effects on various cancer cell lines. For example, Alam et al. (2016) synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and evaluated their cytotoxicity and topoisomerase IIα inhibitory activity, finding that certain analogues showed superior cytotoxicity against HeLa, NCI-H460, and MCF-7 cancer cell lines, along with significant inhibition of topoisomerase IIα (Alam et al., 2016).
Antimicrobial Applications
Several studies have synthesized pyrazolo[3,4-d]pyrimidin derivatives with significant antimicrobial activity. Khobragade et al. (2010) prepared pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and screened them for antibacterial and antifungal activity, showing that all compounds exhibited significant antimicrobial activity (Khobragade et al., 2010).
Anti-Inflammatory Applications
Research has also explored the potential anti-inflammatory properties of pyrazole derivatives. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines and evaluated their anti-inflammatory properties, finding that modifications to the parent compound could lead to significant anti-inflammatory activity without ulcerogenic activity, making them promising candidates for new nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c23-17-6-8-18(9-7-17)28-21-19(14-26-28)22(30)27(15-25-21)13-11-20(29)24-12-10-16-4-2-1-3-5-16/h4,6-9,14-15H,1-3,5,10-13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHASDIRXDMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)
![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)


![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)
![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)